molecular formula C22H21N5O4 B11443880 Methyl 4-{6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoate

Methyl 4-{6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoate

Cat. No.: B11443880
M. Wt: 419.4 g/mol
InChI Key: JJLXTDDOHNWKPP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 4-{6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoate involves multiple stepsThe reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-{6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It binds to these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, leading to anti-tumor activity .

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidines such as:

Methyl 4-{6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoate stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H21N5O4

Molecular Weight

419.4 g/mol

IUPAC Name

methyl 4-[6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoate

InChI

InChI=1S/C22H21N5O4/c1-13-18(20(28)26-16-6-4-5-7-17(16)30-2)19(27-22(25-13)23-12-24-27)14-8-10-15(11-9-14)21(29)31-3/h4-12,19H,1-3H3,(H,26,28)(H,23,24,25)

InChI Key

JJLXTDDOHNWKPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(=O)OC)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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